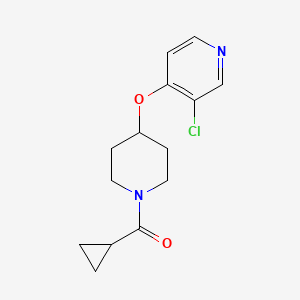

(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(cyclopropyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

This involves the methods and procedures used to synthesize the compound. It’s important to note that the synthesis of a compound can vary based on the desired yield, cost-effectiveness, or the need to avoid certain byproducts .Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and the types of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the reaction mechanism .Physical And Chemical Properties Analysis

This involves studying properties like solubility, melting point, boiling point, reactivity, and stability .Wissenschaftliche Forschungsanwendungen

Pharmacokinetics

This compound has been associated with the treatment of symptoms, diseases, and disorders related to monoamine receptors , including serotonin receptors . The compound’s interaction with these receptors can influence its pharmacokinetic properties, potentially making it useful in the development of new drugs.

Cell Cycle Analysis

The compound has been used in cell cycle analysis . For instance, it has been used in treatment studies involving A549 cells . The compound’s effects on cell cycle progression can provide valuable insights into its potential therapeutic applications.

Inhibition of Cell Migration and Invasion

In addition to cell cycle analysis, the compound has been shown to inhibit the migration and invasion of A549 cells . This suggests potential applications in the field of cancer research, particularly in studying and developing treatments for invasive cancers.

Drug Discovery

The compound is a versatile material used in drug discovery . Its unique properties make it suitable for various applications, including the development of new therapeutic agents.

Organic Synthesis

The compound is also used in organic synthesis . Its chemical structure can serve as a building block in the synthesis of a wide range of organic compounds, potentially leading to the discovery of new materials or drugs.

Material Science

Finally, the compound has applications in material science . Its unique properties can be leveraged in the development of new materials with desired characteristics.

Wirkmechanismus

Target of Action

The primary target of this compound is the PCSK9 protein . PCSK9, or Proprotein Convertase Subtilisin/Kexin type 9, plays a significant role in cholesterol homeostasis. It promotes the degradation of low-density lipoprotein receptors (LDLRs), thereby controlling the amount of cholesterol in the body .

Mode of Action

It is converted by liver carboxyesterase (CES1) to its active form, which selectively inhibits PCSK9 protein synthesis . The inhibition of PCSK9 protein synthesis leads to an increase in LDLRs, which can uptake more low-density lipoprotein (LDL) cholesterol from the bloodstream .

Biochemical Pathways

The compound affects the cholesterol homeostasis pathway. This results in lower levels of circulating LDL cholesterol, which is beneficial for cardiovascular health .

Pharmacokinetics

The active drug concentration in mice was found to be 33.9 μg/mL 0.5 hr post a 300 mg/kg oral dose, and 9.0 μg/mL in monkeys 0.5 hr post a 30 mg/kg oral dose . These findings suggest that the compound has good bioavailability.

Result of Action

The molecular effect of the compound’s action is the inhibition of PCSK9 protein synthesis . On a cellular level, this results in an increase in LDLRs, leading to more efficient clearance of LDL cholesterol from the bloodstream . This can help to maintain healthy cholesterol levels and potentially reduce the risk of cardiovascular disease .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, factors affecting the activity of liver carboxyesterase (CES1), which converts the prodrug to its active form, could impact the compound’s action . Additionally, factors affecting the absorption and metabolism of the compound, such as diet and gut microbiota, could also influence its efficacy and stability .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-cyclopropylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O2/c15-12-9-16-6-3-13(12)19-11-4-7-17(8-5-11)14(18)10-1-2-10/h3,6,9-11H,1-2,4-5,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXYONYFBEYZOOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-1,6-dioxaspiro[2.4]heptane](/img/structure/B2870608.png)

![methyl 3-[({2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-methylpyrazolo[1,5-a]pyrimidin-6-yl}carbonyl)amino]-2-thiophenecarboxylate](/img/structure/B2870612.png)

![6-(4-Fluorophenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2870613.png)

![2,5-dichloro-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2870616.png)

![2-{[(4-chlorophenyl)(cyclopentyl)methyl]amino}-N-(cyanomethyl)acetamide](/img/structure/B2870617.png)

![3-Amino-3-[2-(trifluoromethyl)phenyl]propan-1-ol;hydrochloride](/img/structure/B2870622.png)